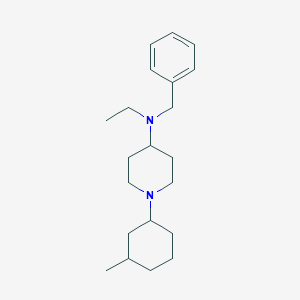

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine is a synthetic compound with a molecular formula of C21H34N2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine typically involves the reaction of N-benzylpiperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amines.

Substitution: Substituted piperidine derivatives

Scientific Research Applications

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it may influence various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine

- 4-Amino-1-benzylpiperidine

- N-benzylpiperidine

Uniqueness

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Biological Activity

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a benzyl and ethyl group, along with a 3-methylcyclohexyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C20H30N2, with a molecular weight of approximately 314.47 g/mol. The compound's structure allows for interactions with various biological receptors, which may influence its pharmacological effects.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Compounds in the piperidine class often exhibit activity as acetylcholinesterase inhibitors, which can enhance cholinergic transmission and potentially impact cognitive functions.

Interaction with Acetylcholinesterase

Studies have shown that related piperidine derivatives inhibit acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic dysfunction is a hallmark .

In Vitro Studies

In vitro assays have been conducted to assess the compound's binding affinity to various receptors. For instance, preliminary data suggest that this compound may exhibit moderate affinity for dopamine receptors, which could indicate potential use in treating mood disorders or other neuropsychiatric conditions.

Case Studies

Recent research highlighted the compound's effects on cellular models expressing P-glycoprotein (P-gp), an important efflux transporter involved in drug metabolism and resistance. In these studies, this compound demonstrated the ability to modulate P-gp activity, suggesting its potential role in overcoming drug resistance in cancer therapies .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. The following table summarizes key features and activities of related piperidine derivatives:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| N-benzyl-N-methyl-piperidin-4-amine | Structure | Lacks methylcyclohexyl group | Moderate AChE inhibition |

| N-benzyl-N-(4-fluorophenyl)-piperidin-4-amine | Structure | Fluorine substitution | Enhanced dopamine receptor affinity |

| N-benzyl-N-(3-methylcyclohexyl)-piperidin-4-amine | Structure | Methylcyclohexane group | Potential P-gp modulation |

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential dual action on cholinergic and dopaminergic systems. This duality may provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease, where both neurotransmitter systems are implicated.

Properties

Molecular Formula |

C21H34N2 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine |

InChI |

InChI=1S/C21H34N2/c1-3-22(17-19-9-5-4-6-10-19)20-12-14-23(15-13-20)21-11-7-8-18(2)16-21/h4-6,9-10,18,20-21H,3,7-8,11-17H2,1-2H3 |

InChI Key |

NXXMIBBWTUIWRO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCC(C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.